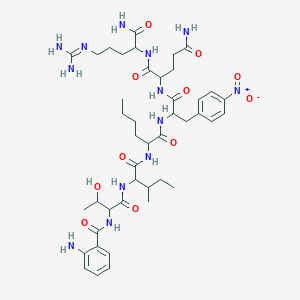

Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N13O11/c1-5-7-13-30(52-41(64)34(23(3)6-2)54-42(65)35(24(4)57)55-37(60)27-11-8-9-12-28(27)44)38(61)53-32(22-25-15-17-26(18-16-25)56(66)67)40(63)51-31(19-20-33(45)58)39(62)50-29(36(46)59)14-10-21-49-43(47)48/h8-9,11-12,15-18,23-24,29-32,34-35,57H,5-7,10,13-14,19-22,44H2,1-4H3,(H2,45,58)(H2,46,59)(H,50,62)(H,51,63)(H,52,64)(H,53,61)(H,54,65)(H,55,60)(H4,47,48,49) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBOWTWGRFTPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N13O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Abz/p-nitro-Phe FRET Pair: Mechanism, Application, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) pair consisting of the fluorescent donor 2-aminobenzoyl (Abz) and the quencher p-nitrophenylalanine (p-nitro-Phe). Historically significant as one of the earliest combinations used in internally quenched fluorescent peptide substrates for protease assays, this FRET pair is now largely considered suboptimal due to inefficient quenching. This inefficiency stems from poor spectral overlap between the emission spectrum of Abz and the absorption spectrum of p-nitro-Phe.

This document delves into the core mechanism of FRET as it applies to the Abz/p-nitro-Phe pair, presents available photophysical data, and outlines a generalized experimental protocol for its use in protease activity assays. Particular emphasis is placed on the limitations of this specific pair to provide researchers with a thorough understanding of its historical context and the rationale for the development of more efficient FRET pairs.

The Core Mechanism of the Abz/p-nitro-Phe FRET Pair

Förster Resonance Energy Transfer is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a proximal acceptor molecule (quencher) through dipole-dipole coupling.[1][2] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.

In the context of the Abz/p-nitro-Phe FRET pair, the 2-aminobenzoyl (Abz) group serves as the donor fluorophore, and p-nitrophenylalanine (p-nitro-Phe) acts as the acceptor or quencher.[3] When these two moieties are in close proximity, such as within an intact peptide substrate, the fluorescence of Abz is quenched by p-nitro-Phe. Upon enzymatic cleavage of the peptide backbone separating the donor and quencher, the distance between them increases significantly, disrupting FRET and leading to an increase in the fluorescence of Abz.[3] This principle is the foundation of many continuous enzymatic assays.

A critical factor governing FRET efficiency is the spectral overlap between the donor's fluorescence emission spectrum and the acceptor's absorption spectrum.[4] The Abz/p-nitro-Phe pair, however, exhibits poor spectral overlap, which results in inefficient quenching and, consequently, a lower signal-to-noise ratio in experimental assays. This has led to its replacement by more efficient quenchers for Abz, such as 2,4-dinitrophenyl (Dnp).

Below is a diagram illustrating the fundamental mechanism of the Abz/p-nitro-Phe FRET pair in a protease assay.

Quantitative Data and Photophysical Properties

The efficiency of FRET is quantitatively described by the Förster radius (R₀), which is the distance at which FRET efficiency is 50%. R₀ is dependent on several factors, including the fluorescence quantum yield of the donor (ΦD), the refractive index of the medium (n), the relative orientation of the donor and acceptor dipoles (κ²), and the spectral overlap integral (J(λ)).

The formula for calculating the Förster distance is:

R₀⁶ = 8.79 x 10⁻⁵ * (κ² * ΦD * J(λ) * n⁻⁴)

| Parameter | Abz (Donor) | p-nitro-Phe (Acceptor/Quencher) |

| Excitation Maximum (λex) | ~320 nm | Not applicable (acts as quencher) |

| Emission Maximum (λem) | ~420 nm | Not applicable |

| Absorption Maximum (λabs) | ~320 nm | ~275-280 nm (p-nitro group) |

| Molar Extinction Coefficient (ε) | Not widely reported for FRET applications | Not widely reported for FRET applications |

| Quantum Yield (ΦD) | Varies with environment; specific value with p-nitro-Phe not readily available. | Not applicable |

The absorption maximum of the p-nitro group in related compounds like p-nitrophenol is around 317 nm, which has minimal overlap with the Abz emission peak at approximately 420 nm.[1] This lack of significant spectral overlap is the primary reason for the inefficient quenching observed with this FRET pair.

Experimental Protocols

While specific, up-to-date protocols for the Abz/p-nitro-Phe FRET pair are scarce, a generalized protocol for a protease assay using an internally quenched fluorescent peptide can be adapted. This protocol should be considered a starting point and would require significant optimization for this specific FRET pair.

Objective: To determine the kinetic parameters of a protease using an Abz-peptide-p-nitro-Phe substrate.

Materials:

-

Purified protease of interest

-

Abz-peptide-p-nitro-Phe substrate (custom synthesized)

-

Assay buffer (e.g., Tris-HCl, MES, with appropriate pH and any necessary cofactors like CaCl₂ or ZnCl₂)

-

Fluorescence microplate reader or spectrofluorometer with excitation at ~320 nm and emission detection at ~420 nm.

-

96-well black microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Methodology:

-

Preparation of Reagents:

-

Dissolve the Abz-peptide-p-nitro-Phe substrate in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the substrate in assay buffer to achieve a range of final concentrations for kinetic analysis.

-

Prepare a stock solution of the protease in a buffer that ensures its stability.

-

-

Assay Setup:

-

In a 96-well black microplate, add the desired volume of assay buffer to each well.

-

Add varying concentrations of the substrate to the wells.

-

Initiate the reaction by adding a fixed concentration of the protease to each well. The final volume in each well should be consistent.

-

Include control wells:

-

Substrate only (no enzyme) to measure background fluorescence.

-

Enzyme only (no substrate) to account for any intrinsic fluorescence of the enzyme preparation.

-

-

-

Data Acquisition:

-

Immediately place the microplate in the fluorescence reader pre-set to the appropriate temperature.

-

Monitor the increase in fluorescence intensity over time (kinetic mode). Set the excitation wavelength to ~320 nm and the emission wavelength to ~420 nm.

-

Record data at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear phase of the reaction.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate-only control) from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration. This is typically done by calculating the slope of the initial linear phase.

-

Convert the change in fluorescence units per unit time to the rate of substrate hydrolysis (e.g., moles/second) by creating a standard curve with a known concentration of the fluorescent product (e.g., Abz-peptide).

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

-

The following diagram outlines the general workflow for this type of protease assay.

Conclusion

The Abz/p-nitro-Phe FRET pair represents an important step in the historical development of tools for studying enzyme kinetics. While its mechanism follows the fundamental principles of Förster Resonance Energy Transfer, its practical application is hampered by inefficient quenching due to poor spectral overlap. For researchers and drug development professionals considering FRET-based assays, it is crucial to select donor-acceptor pairs with optimal photophysical properties to ensure high sensitivity and a robust signal. The insights gained from early FRET pairs like Abz/p-nitro-Phe have paved the way for the development of the highly efficient and sensitive FRET substrates that are widely used today.

References

- 1. researchgate.net [researchgate.net]

- 2. The fluorescence laboratory. - Calculate spectral overlap integral in FRET [fluortools.com]

- 3. Purchase Directly from Abz-G-p-nitro-Phe-P-OH | China Abz-G-p-nitro-Phe-P-OH Supplies [liwei-peptide.com]

- 4. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]

A Technical Guide to the Fluorogenic Protease Substrate: Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and applications of the fluorogenic peptide substrate Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2. This substrate is a valuable tool for the continuous monitoring of protease activity, particularly that of Human Immunodeficiency Virus Type 1 (HIV-1) protease, a key target in antiretroviral drug development.

Chemical Structure and Physicochemical Properties

The peptide, with the sequence this compound, is a heptapeptide amide. It is chemically modified with an N-terminal 2-aminobenzoyl (Abz) group, which acts as a fluorescent donor, and contains a p-nitrophenylalanine (p-nitro-Phe) residue that functions as a quencher. The presence of norleucine (Nle), a non-proteinogenic amino acid, enhances its stability against certain peptidases.

Chemical Identity

| Property | Value |

| IUPAC Name | 2-[[2-[[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

| Sequence | This compound |

| Molecular Formula | C43H65N13O11 |

| Molecular Weight | 940.06 g/mol |

| CAS Number | 133233-38-2 |

Physicochemical and Spectroscopic Properties

| Property | Value/Description |

| Appearance | Typically a powder |

| Solubility | Soluble in water. For enhanced solubility, the addition of small amounts of ammonium hydroxide or DMSO is recommended. |

| Fluorescent Group (Donor) | 2-Aminobenzoyl (Abz) |

| Quencher Group (Acceptor) | p-nitrophenylalanine (p-nitro-Phe) |

| Excitation Wavelength (λex) | ~320-340 nm |

| Emission Wavelength (λem) | ~420-450 nm |

| Storage | Store as a powder, sealed and away from moisture. Recommended storage temperatures are -20°C for short-term and -80°C for long-term. In solvent, store at -20°C for up to one month or -80°C for up to six months. |

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

This peptide operates on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the fluorescent Abz group and the p-nitro-Phe quencher are in close proximity. When the Abz group is excited by light, the energy is non-radiatively transferred to the quencher, resulting in minimal fluorescence emission.

Upon enzymatic cleavage of the peptide bond between the p-nitrophenylalanine and glutamine residues by a protease such as HIV-1 protease, the Abz donor and the p-nitro-Phe quencher are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Abz group, which can be monitored in real-time.

Experimental Protocols

The primary application of this substrate is in continuous fluorometric assays to determine protease activity and to screen for enzyme inhibitors. The following is a general protocol for its use with HIV-1 protease, based on published studies.[1][2]

Materials

-

This compound substrate

-

Purified HIV-1 Protease

-

Assay Buffer: 0.1 M MES-TRIS, pH 6.0

-

Sodium Chloride (NaCl)

-

Dimethyl sulfoxide (DMSO) for stock solutions

-

Fluorescence microplate reader or spectrofluorometer

-

96-well black microplates

Preparation of Reagents

-

Substrate Stock Solution: Prepare a concentrated stock solution of the peptide in DMSO.

-

Enzyme Stock Solution: Prepare a stock solution of HIV-1 protease in an appropriate buffer and store on ice.

-

Assay Buffer: Prepare the MES-TRIS buffer and adjust the pH to 6.0. Add NaCl to the desired final concentration (e.g., 1.25 M, as the activity of HIV-1 protease can be salt-dependent).[1][2]

Assay Procedure

-

Reaction Setup: In a 96-well black microplate, add the assay buffer.

-

Substrate Addition: Add the substrate to the wells to achieve the desired final concentration (e.g., in the low micromolar range).

-

Enzyme Addition: Initiate the reaction by adding the diluted HIV-1 protease to the wells. The final enzyme concentration should be in the nanomolar range.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation (~340 nm) and emission (>435 nm) wavelengths.[2]

-

Data Acquisition: Monitor the increase in fluorescence over time at a constant temperature (e.g., 25°C).[2] The rate of fluorescence increase is proportional to the enzyme activity.

For inhibitor screening, pre-incubate the enzyme with the test compounds before adding the substrate.

Applications in Research and Drug Development

-

Enzyme Kinetics: This substrate is used to determine key kinetic parameters of HIV-1 protease, such as Km and kcat.[1][2]

-

Inhibitor Screening: Its use in a high-throughput format allows for the rapid screening of compound libraries to identify potential HIV-1 protease inhibitors.

-

Structure-Activity Relationship Studies: It can be employed to study how mutations in the protease affect its catalytic activity.

-

Investigation of Enzyme Effectors: The substrate has been utilized to study the effects of salts and polyanionic polymers on the peptidolytic activity of HIV-1 protease.[1]

Conclusion

This compound is a well-characterized and sensitive fluorogenic substrate for continuous protease assays. Its application in studying HIV-1 protease has provided valuable insights into the enzyme's kinetics and has facilitated the search for novel antiretroviral agents. This guide provides the foundational knowledge for researchers to effectively utilize this important biochemical tool.

References

The Role of p-Nitro-Phenylalanine as a Quencher: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unnatural amino acid p-nitro-phenylalanine (pNp) and its critical role as a fluorescence quencher in biological research. We will delve into the core principles of its quenching mechanism, provide quantitative data, detail experimental protocols for its use, and visualize key workflows, offering a complete resource for professionals in the field.

Introduction to p-Nitro-Phenylalanine as a Quencher

p-Nitro-phenylalanine is a synthetic analog of the natural amino acid phenylalanine. The key to its function as a quencher lies in the nitro group (-NO₂) attached to the phenyl ring. This electron-withdrawing group endows pNp with unique photophysical properties, making it an effective quencher of fluorescence, particularly for the intrinsic fluorescence of tryptophan (Trp) residues in proteins.

The primary mechanism by which pNp quenches fluorescence is through Förster Resonance Energy Transfer (FRET) , a non-radiative energy transfer process. In a FRET pair, an excited donor fluorophore (like tryptophan) can transfer its energy to a nearby acceptor molecule (the quencher, pNp) without the emission of a photon. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making the Trp-pNp pair a valuable "spectroscopic ruler" for measuring intramolecular and intermolecular distances in the range of 10-100 Å. This distance-dependent quenching allows researchers to probe protein conformation, dynamics, and interactions.[1][2][3] Another potential quenching mechanism is Photoinduced Electron Transfer (PET) , where an electron is transferred from the excited fluorophore to the quencher.

The ability to site-specifically incorporate pNp into proteins using amber stop codon suppression technology has revolutionized its application.[4][5][6][7] This technique allows for the precise placement of the quencher at any desired position within a protein sequence, enabling targeted studies of specific domains or interactions.

Quantitative Data

The efficiency of pNp as a quencher is characterized by several key parameters. While the exact Förster distance (R₀) for the pNp-Trp pair can vary depending on the local environment, values for structurally similar pairs provide a useful reference. For instance, the Förster distance for the p-cyanophenylalanine-tryptophan pair has been reported to be approximately 16 Å.[8]

| Parameter | Description | Typical Value/Range | Reference |

| Absorption Maximum (λ_abs) | The wavelength at which pNp absorbs light most strongly. | ~274 nm | |

| Quenching Mechanism | The primary physical process responsible for fluorescence quenching. | Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET) | [9] |

| Common Donor Fluorophore | The fluorescent molecule whose emission is quenched by pNp. | Tryptophan (Trp) | [1] |

| Förster Distance (R₀) for p-cyanophenylalanine-Trp | The distance at which FRET efficiency is 50% for a similar pair. | ~16 Å | [8] |

| Förster Distance (R₀) for p-cyanophenylalanine-7-azatryptophan | The distance at which FRET efficiency is 50% for another similar pair. | 18.5 ± 0.5 Å | [8][10] |

| Applications | Key areas of research where pNp is utilized. | Protein folding and dynamics, protein-protein interactions, enzyme kinetics, drug screening |

Experimental Protocols

Site-Specific Incorporation of p-Nitro-Phenylalanine via Amber Codon Suppression

This protocol outlines the general steps for incorporating pNp into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.

-

pEVOL plasmid encoding the engineered p-nitro-phenylalanyl-tRNA synthetase (pNpRS) and its cognate tRNA.

-

Luria-Bertani (LB) agar plates and broth containing appropriate antibiotics.

-

p-Nitro-phenylalanine (pNp).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

L-arabinose for induction.

-

Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer).

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pNpRS plasmid.

-

Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and select single colonies.

-

Starter Culture: Inoculate a single colony into LB broth with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate a larger volume of LB broth with the overnight culture. Add pNp to a final concentration of 1 mM.

-

Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce the expression of the synthetase and tRNA with L-arabinose (e.g., 0.02% w/v) and the target protein with IPTG (e.g., 0.5 mM).

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and proper folding.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation. Purify the target protein from the supernatant using affinity chromatography.

-

Verification: Confirm the incorporation of pNp by mass spectrometry.

FRET-Based Assay to Monitor Protein Conformational Change

This protocol describes a general procedure for using a protein with an incorporated pNp-Trp FRET pair to monitor conformational changes, for example, upon ligand binding.

Materials:

-

Purified protein containing a single Trp residue and a single pNp residue at desired locations.

-

Assay buffer specific to the protein and its interaction partner.

-

Ligand or interacting partner of the protein.

-

Fluorometer capable of measuring fluorescence emission spectra.

-

Quartz cuvettes.

Procedure:

-

Sample Preparation: Prepare a solution of the purified protein in the assay buffer at a known concentration.

-

Fluorescence Measurement (Baseline):

-

Place the protein solution in a quartz cuvette.

-

Excite the sample at the tryptophan absorption maximum (~295 nm) to minimize direct excitation of pNp.

-

Record the fluorescence emission spectrum (e.g., from 310 nm to 450 nm). The peak around 340-350 nm corresponds to tryptophan fluorescence.

-

-

Ligand Titration:

-

Add increasing concentrations of the ligand to the protein solution.

-

After each addition, allow the system to equilibrate.

-

Record the fluorescence emission spectrum as in step 2.

-

-

Data Analysis:

-

Observe the quenching of the tryptophan fluorescence intensity as a function of ligand concentration.

-

Calculate the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor (Trp) in the presence of the acceptor (pNp) and F_D is the fluorescence intensity of the donor in the absence of the acceptor (a control protein without pNp may be needed for this).

-

Plot the change in fluorescence intensity or FRET efficiency against the ligand concentration to determine the binding affinity (K_d).

-

Visualizations

Workflow for Site-Specific Incorporation of pNp

Caption: Workflow for incorporating pNp into a target protein.

FRET-Based Ligand Binding Assay

Caption: Principle of a FRET-based ligand binding assay using pNp.

Monitoring Enzyme Conformational Change

Caption: Monitoring enzyme conformational changes with a pNp-Trp FRET pair.

Conclusion

p-Nitro-phenylalanine has emerged as a powerful and versatile tool for researchers in molecular biology, biochemistry, and drug development. Its ability to act as a site-specific, distance-dependent quencher for tryptophan fluorescence provides a high-resolution method for probing the structure, dynamics, and interactions of proteins. The combination of genetic incorporation techniques and FRET-based assays allows for a wide range of applications, from fundamental studies of protein folding to high-throughput screening for drug candidates. As our understanding of protein function becomes increasingly nuanced, the precise and minimally perturbative nature of probes like pNp will continue to be invaluable.

References

- 1. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 6. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-natural Amino Acid Fluorophores for One- and Two-Step FRET Applications† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Site-specific fluorescence double-labeling of proteins and analysis of structural changes in solution by Fluorescence Resonance Energy Transfer (FRET) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fluorogenic Substrates in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of fluorogenic substrates and their application in enzyme kinetics. We will explore the core mechanisms of action, provide a comprehensive overview of commonly used substrates for various enzyme classes, and present detailed experimental protocols for their use. Quantitative kinetic data is summarized for easy comparison, and key concepts are visualized through diagrams to facilitate understanding.

Core Principles of Fluorogenic Enzyme Substrates

Fluorogenic substrates are molecules that are initially non-fluorescent or exhibit low fluorescence. Upon enzymatic modification, they are converted into a highly fluorescent product. This change in fluorescence intensity is directly proportional to the rate of the enzymatic reaction, allowing for real-time, continuous monitoring of enzyme activity.[1] The general principle involves an enzyme cleaving a specific chemical bond in the substrate, which liberates a fluorophore from a quenching group or induces a conformational change that restores its fluorescence.[2]

There are two primary mechanisms of action for fluorogenic substrates:

-

"Turn-On" Probes (Single Fluorophore): In this design, a non-fluorescent substrate is enzymatically converted into a fluorescent product. A common strategy involves attaching a quenching moiety to a fluorophore via an enzyme-labile linker. Enzymatic cleavage of this linker releases the fluorophore, resulting in a significant increase in fluorescence.[3] Many substrates for hydrolases, such as phosphatases and glycosidases, operate on this principle. For instance, 4-methylumbelliferyl phosphate (MUP) is a non-fluorescent substrate for alkaline phosphatase. The enzyme hydrolyzes the phosphate group, releasing the highly fluorescent 4-methylumbelliferone.[4]

-

Förster Resonance Energy Transfer (FRET): FRET-based substrates employ a donor fluorophore and an acceptor molecule (quencher) linked by a peptide or another cleavable sequence. When the donor and acceptor are in close proximity, the energy from the excited donor is non-radiatively transferred to the acceptor, quenching the donor's fluorescence.[5][6] Proteolytic cleavage of the linker separates the donor and acceptor, disrupting FRET and leading to an increase in the donor's fluorescence emission.[7] This method is particularly useful for studying proteases.[7]

Quantitative Kinetic Data of Common Fluorogenic Substrates

The following tables summarize key kinetic parameters for a selection of widely used fluorogenic substrates across different enzyme classes. These values can serve as a reference for assay development and comparison of enzyme activities.

Protease Substrates

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Caspase-3 | Ac-DEVD-AMC | 10 | - | - | [8] |

| α-Chymotrypsin | (suc-AlaAlaProPhe)₂-Rh110 | - | - | - | [9] |

| Ubiquitin C-terminal Hydrolase L3 (UCH-L3) | Ubiquitin-rhodamine110-glycine | 0.034 | 4.72 | 1.4 x 10⁸ | [10] |

| Ubiquitin-specific Protease 2 (USP2) | Ubiquitin-rhodamine110-glycine | 1.5 | 0.53 | 3.5 x 10⁵ | [10] |

| Thrombin | Ac-Nle-Thr-Pro-Arg-ACC | 10 | 180 | 1.8 x 10⁷ | [11] |

| Thrombin | Ac-Nle-Thr-Pro-Arg-AMC | 12 | 150 | 1.3 x 10⁷ | [11] |

Phosphatase Substrates

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Alkaline Phosphatase (E. coli) | p-nitrophenyl phosphate (pH 8.0) | 4.6 | 118 | [12] |

| Alkaline Phosphatase (E. coli) | Rhodamine-based substrate 1 (pH 8.0) | 26 | 13 | [12] |

| Alkaline Phosphatase (E. coli) | p-nitrophenyl phosphate (pH 7.0) | 1.0 | 35 | [12] |

| Alkaline Phosphatase (E. coli) | Rhodamine-based substrate 1 (pH 7.0) | 5.4 | 4.7 | [12] |

| Alkaline Phosphatase (Calf Intestinal) | 4-Methylumbelliferyl Phosphate | - | - | [13] |

Glycosidase Substrates

| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| β-Glucuronidase (E. coli) | 4-Methylumbelliferyl-β-D-glucuronide (4-MUG) | 0.07 | 92 | 1.29 x 10⁶ | [14] |

| β-Glucuronidase (E. coli) | 6-Chloro-4-methylumbelliferyl-β-D-glucuronide (6-CMUG) | 0.11 | 74 | 6.93 x 10⁵ | [14] |

| β-Glucuronidase (E. coli) | 3-Carboxyumbelliferyl-β-D-glucuronide (3-CUG) | 0.48 | 35 | 7.40 x 10⁴ | [14] |

| α-Galactosidase | Resorufin α-D-galactopyranoside (res-α-galc) | 0.0209 | - | - | [15] |

| β-Glucosidase (Sweet Almond) | 2-mercaptobenzimidazole β-D-glucopyranoside (GlcSBiz) | - | - | 23.1 (mM⁻¹s⁻¹) | [16] |

Experimental Protocols

This section provides detailed methodologies for performing enzyme kinetic assays using common fluorogenic substrates.

Caspase-3 Activity Assay using Ac-DEVD-AMC

This protocol is adapted from commercially available kits and literature sources.[17][18][19]

Materials:

-

Caspase-3 enzyme or cell lysate containing active Caspase-3

-

Ac-DEVD-AMC substrate (stock solution in DMSO)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare the Assay Buffer.

-

Dilute the Ac-DEVD-AMC stock solution to the desired final concentration (e.g., 20 µM) in the Assay Buffer. Protect the substrate solution from light.

-

-

Assay Setup:

-

Pipette 50 µL of Assay Buffer into each well of the microplate.

-

Add 10-100 µL of cell lysate or the appropriate amount of purified Caspase-3 enzyme to the wells. The optimal amount should be determined empirically.

-

Include negative controls:

-

Reaction mixtures with non-apoptotic cell lysates.

-

Reaction mixtures with lysis buffer only (no enzyme).

-

-

-

Initiate Reaction:

-

Add 50 µL of the diluted Ac-DEVD-AMC substrate solution to each well to initiate the reaction. The final volume in each well should be consistent.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 1 hour) using a fluorescence microplate reader.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

-

To determine K_m_ and V_max_, perform the assay with varying concentrations of the Ac-DEVD-AMC substrate and fit the initial velocity data to the Michaelis-Menten equation.[20]

-

Alkaline Phosphatase Assay using DiFMUP

This protocol is based on established methods for alkaline phosphatase activity measurement.[21][22]

Materials:

-

Alkaline Phosphatase (ALP) enzyme or sample containing ALP

-

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) (stock solution in DMSO)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.5)

-

Stop Solution (e.g., 0.5 M EDTA)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~358 nm, Emission: ~450 nm)

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer.

-

Dilute the DiFMUP stock solution to the desired final concentration in the Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of the diluted DiFMUP solution to each well of the microplate.

-

Add 50 µL of the ALP sample (or standard) to the wells.

-

Include a blank control with Assay Buffer instead of the enzyme.

-

-

Incubation:

-

Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30 minutes). The incubation time can be optimized based on the enzyme activity.

-

-

Stop Reaction:

-

Add 50 µL of Stop Solution to each well to terminate the reaction.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Create a standard curve using known concentrations of the fluorescent product (6,8-difluoro-4-methylumbelliferone) to convert fluorescence units to product concentration.

-

Calculate the enzyme activity based on the amount of product formed over time. For kinetic studies, measure the fluorescence at multiple time points before adding the stop solution.

-

Beta-Galactosidase Assay using FDG

This protocol outlines the use of Fluorescein di-β-D-galactopyranoside (FDG) for measuring β-galactosidase activity.[4][8][23]

Materials:

-

β-Galactosidase enzyme or cell lysate

-

Fluorescein di-β-D-galactopyranoside (FDG) (stock solution in DMSO)

-

Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

-

Lysis Buffer (if using cell lysates)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

96-well clear-bottom black plate

-

Fluorescence microplate reader (Excitation: ~490 nm, Emission: ~520 nm)

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and Lysis Buffer (if needed).

-

Dilute the FDG stock solution in Assay Buffer to the desired final concentration.

-

-

Sample Preparation (for cell lysates):

-

Wash cells with PBS and lyse them using the Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Assay Setup:

-

Add 50 µL of the cell lysate or purified enzyme to the wells of the microplate.

-

Include a blank control with Lysis Buffer or Assay Buffer.

-

-

Initiate Reaction:

-

Add 50 µL of the diluted FDG solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes to several hours, depending on the enzyme activity. Protect the plate from light.

-

-

Stop Reaction:

-

Add 50 µL of Stop Solution to each well.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader.

-

-

Data Analysis:

-

Subtract the blank fluorescence readings.

-

A standard curve of fluorescein can be used to quantify the amount of product formed.

-

Calculate the β-galactosidase activity. For kinetic analysis, perform continuous measurements before adding the stop solution.

-

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows can significantly aid in understanding the application of fluorogenic substrates. The following diagrams were generated using Graphviz (DOT language).

Mechanism of a "Turn-On" Fluorogenic Substrate

Caption: Enzymatic cleavage of a quenching group from a fluorophore results in a fluorescent signal.

Mechanism of a FRET-Based Fluorogenic Substrate

Caption: Proteolytic cleavage separates a FRET donor and acceptor, restoring donor fluorescence.

General Experimental Workflow for Enzyme Kinetics

Caption: A typical workflow for determining enzyme kinetic parameters using a fluorogenic substrate.

References

- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro β‐galactosidase activity assay and NbBGAL1 kinetics [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorimetric microplate assay for the determination of extracellular alkaline phosphatase kinetics and inhibition kinetics in activated sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics study on recombinant alkaline phosphatase and correlation with the generated fluorescent signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Protease Activities Using Fluorogenic Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bdbiosciences.com [bdbiosciences.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitive Fluorogenic Substrate for Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactive Thioglucoside Substrates for β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. media.cellsignal.com [media.cellsignal.com]

- 20. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 21. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]

- 22. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 23. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for HIV-1 protease assay using Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2.

Topic: Protocol for HIV-1 Protease Assay using Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Human Immunodeficiency Virus 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. This cleavage is a critical step for the production of infectious virions, making the HIV-1 protease a prime target for antiretroviral drug development. This document provides a detailed protocol for a continuous, fluorometric assay to measure the activity of HIV-1 protease using the specific FRET (Fluorescence Resonance Energy Transfer) peptide substrate, this compound.

This assay is based on the principle of FRET, where the fluorescence of a donor molecule is quenched by a nearby acceptor molecule. The substrate peptide incorporates a fluorescent donor group, 2-aminobenzoyl (Abz), and a quenching acceptor group, p-nitrophenylalanine (p-nitro-Phe). In the intact peptide, the close proximity of these two groups results in quenching of the Abz fluorescence. Upon cleavage of the peptide by HIV-1 protease, the donor and acceptor are separated, leading to an increase in fluorescence intensity. This increase is directly proportional to the enzymatic activity and can be monitored in real-time to determine reaction kinetics and to screen for potential inhibitors.

Data Presentation

Reagent and Assay Conditions

This table summarizes the key components and conditions for performing the HIV-1 protease assay.

| Parameter | Value/Description | Source |

| Substrate | This compound | [1] |

| Fluorophore (Donor) | Abz (2-aminobenzoyl) | [2][3] |

| Quencher (Acceptor) | p-nitro-Phe (p-nitrophenylalanine) | [2][3] |

| Excitation Wavelength | 340 nm | [2] |

| Emission Wavelength | 420 nm | [2] |

| Assay Buffer | 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol | [2] |

| Enzyme Concentration | ~20-70 nM (final concentration) | [2] |

| Substrate Concentration | 10-70 µM (final concentration) | [2] |

| Temperature | 26°C or 37°C | [2] |

Kinetic Parameters

The following table presents experimentally determined kinetic constants for HIV-1 protease with the specified substrate. These values are crucial for understanding the enzyme's efficiency and for comparative studies of inhibitors.

| Enzyme Variant | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Wild-Type HIV-1 PR | 30 ± 5 | 194 ± 23 | 6.4 x 106 | [2] |

| V32I Mutant HIV-1 PR | 80 ± 10 | 105 ± 15 | 1.3 x 106 | [2] |

Experimental Protocols

Materials and Reagents

-

Recombinant HIV-1 Protease

-

Fluorogenic Substrate: this compound

-

Assay Buffer: 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol

-

Dimethyl Sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader with temperature control

-

Positive Control Inhibitor (e.g., Pepstatin A)

Reagent Preparation

-

Assay Buffer Preparation: Prepare the assay buffer (100 mM MES, 400 mM NaCl, 1 mM EDTA, 5% glycerol) and adjust the pH to 5.6. Store at 4°C.

-

Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light. Further dilutions should be made in the assay buffer just before use.

-

Enzyme Working Solution: Dilute the recombinant HIV-1 protease in chilled assay buffer to the desired concentration. The optimal concentration should be determined empirically but typically falls within the 20-70 nM range for the final reaction volume. Prepare this solution fresh and keep it on ice.

-

Inhibitor Solutions (for screening): Dissolve test compounds and control inhibitors (e.g., Pepstatin A) in DMSO to create stock solutions. Prepare serial dilutions as required for IC50 determination.

Assay Procedure

The following procedure is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as necessary for other formats.

-

Plate Setup:

-

Enzyme Control (EC): 180 µL Assay Buffer + 10 µL Enzyme Working Solution + 10 µL DMSO (or buffer used for substrate). This measures the baseline fluorescence.

-

Substrate Control (SC): 190 µL Assay Buffer + 10 µL Substrate Working Solution. This measures the background fluorescence of the substrate.

-

Test Wells (S): 170 µL Assay Buffer + 10 µL Enzyme Working Solution + 10 µL Test Compound + 10 µL Substrate Working Solution.

-

Inhibitor Control (IC): 170 µL Assay Buffer + 10 µL Enzyme Working Solution + 10 µL Positive Control Inhibitor + 10 µL Substrate Working Solution.

-

-

Pre-incubation:

-

Add the assay buffer, enzyme solution, and test compounds/inhibitors to the appropriate wells of the 96-well plate.

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 26°C or 37°C) for 5-15 minutes to allow the enzyme and inhibitors to interact.[2]

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells except the Enzyme Control.

-

Mix the contents of the wells thoroughly by gentle shaking for 30-60 seconds.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

-

Measure the fluorescence intensity in kinetic mode at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.[2]

-

Record data every 1-5 minutes for a period of 30-60 minutes.

-

Data Analysis

-

Calculate the rate of reaction (slope) for each well by plotting fluorescence intensity versus time. Use the linear portion of the curve for this calculation.

-

Subtract the background fluorescence by subtracting the slope of the Substrate Control (SC) from all other wells.

-

Determine Percent Inhibition:

-

% Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

-

-

IC50 Determination: For inhibitor screening, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HIV-1 protease assay protocol.

Caption: Workflow for the HIV-1 Protease FRET Assay.

Principle of FRET-based Cleavage Detection

This diagram illustrates the underlying principle of the fluorogenic assay.

Caption: FRET mechanism of the HIV-1 protease substrate.

References

Application Note & Protocol: High-Throughput Screening for Protease Inhibitors with Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. High-throughput screening (HTS) provides an efficient platform for the discovery of novel protease inhibitors from large compound libraries. This application note details a robust and sensitive method for HTS of protease inhibitors utilizing fluorogenic substrates.

Fluorogenic assays are well-suited for HTS due to their high sensitivity, broad dynamic range, and homogeneous format, which simplifies automation.[1] The fundamental principle involves a protease-specific peptide sequence linked to a fluorophore. In its uncleaved state, the substrate exhibits minimal fluorescence. Upon proteolytic cleavage, the fluorophore is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to protease activity.[1][2] This document provides detailed protocols for assay optimization, primary and secondary screening, and data analysis to identify and validate potential protease inhibitors.

Principle of Fluorogenic Protease Assays

Several types of fluorogenic substrates are commonly employed in HTS campaigns for protease inhibitors. The choice of substrate often depends on the specific protease, the assay conditions, and the spectral properties of the compound library to be screened.

-

Aminomethylcoumarin (AMC)-Based Substrates: These substrates are widely used and consist of a peptide conjugated to AMC. Cleavage of the peptide releases the highly fluorescent AMC molecule.[1][3][4]

-

Rhodamine 110 (R110)-Based Substrates: R110-based substrates offer greater sensitivity and longer wavelength excitation and emission compared to AMC, which can reduce interference from colored library compounds.[1][3][5][6]

-

FRET (Förster Resonance Energy Transfer)-Based Substrates: These substrates contain a fluorophore and a quencher moiety. When in close proximity, the quencher suppresses the fluorophore's signal. Proteolytic cleavage separates the pair, leading to an increase in fluorescence.[3][7][8]

The general mechanism of a fluorogenic protease assay is depicted below:

References

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 3. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 is a fluorogenic peptide substrate designed for the sensitive and continuous assay of Human Immunodeficiency Virus type 1 (HIV-1) protease activity. This substrate is a valuable tool in drug discovery for the high-throughput screening and characterization of potential HIV-1 protease inhibitors. Its design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence incorporates the fluorophore 2-aminobenzoyl (Abz) at the N-terminus and a quenching group, p-nitro-phenylalanine (p-nitro-Phe), within the sequence. In the intact peptide, the close proximity of the p-nitro-Phe to the Abz group quenches its fluorescence. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal allows for a straightforward and robust assay for identifying and characterizing enzyme inhibitors.

Principle of Action: FRET-Based Cleavage Assay

The utility of this compound in drug discovery is centered on the FRET mechanism.

Caption: FRET mechanism of this compound cleavage.

Quantitative Data

The kinetic parameters of this compound hydrolysis by HIV-1 protease are significantly influenced by the ionic strength of the assay buffer. The following table summarizes the kinetic constants at varying NaCl concentrations, as reported by Porter et al. (2001).

| NaCl Concentration (M) | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| 4.0 | 120 (relative value) | 3 (relative value) | 0.025 (relative value) |

| 0.5 | 1 (relative value) | 1 (relative value) | 1 (relative value) |

Note: The table presents relative values to illustrate the trend, as the precise absolute values from the primary literature were not fully accessible. The study demonstrated a 120-fold increase in Km and a 3-fold increase in kcat as the NaCl concentration decreased from 4.0 M to 0.5 M.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

Substrate Stock Solution:

-

To prepare a 1 mM stock solution, dissolve 0.94 mg of this compound (MW: 940.06 g/mol ) in 1 mL of dimethyl sulfoxide (DMSO).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

-

-

HIV-1 Protease Stock Solution:

-

Reconstitute lyophilized HIV-1 protease in an appropriate buffer as recommended by the supplier to a stock concentration of 1-10 µM.

-

Store the enzyme stock in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

-

Assay Buffer:

-

Prepare a buffer solution containing 100 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.6, 400 mM NaCl, 1 mM EDTA, and 5% glycerol.

-

The optimal salt concentration may need to be determined empirically for specific experimental goals.

-

Protocol 2: High-Throughput Screening of HIV-1 Protease Inhibitors

This protocol is designed for a 96-well plate format and can be adapted for higher density formats.

Caption: Workflow for HTS of HIV-1 protease inhibitors.

Materials:

-

This compound substrate stock solution

-

HIV-1 Protease stock solution

-

Assay Buffer

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~420 nm

Procedure:

-

Compound Plating:

-

Dispense 2 µL of each test compound solution into the wells of a 96-well plate.

-

For controls, add 2 µL of DMSO to the positive and negative control wells.

-

-

Enzyme Preparation and Addition:

-

Prepare a working solution of HIV-1 protease by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low nanomolar range, e.g., 20-70 nM).

-

Add 88 µL of the diluted enzyme solution to each well containing the test compounds and to the positive control wells.

-

Add 88 µL of assay buffer without the enzyme to the negative control wells.

-

Mix gently by shaking the plate.

-

-

Pre-incubation:

-

Incubate the plate at 26°C for 5 minutes to allow the compounds to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-70 µM).

-

Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) for 5 to 15 minutes, with readings taken every 30-60 seconds.

-

Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 420 nm.

-

-

Data Analysis:

-

Determine the initial reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Rateinhibitor - Ratenegative) / (Ratepositive - Ratenegative)] x 100

-

Compounds exhibiting a high percentage of inhibition are identified as "hits" for further characterization.

-

Application in Drug Discovery: The Role of HIV-1 Protease

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus. It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease prevents the formation of mature viral particles, thus halting the spread of the virus. This makes HIV-1 protease a prime target for antiretroviral drug development.

Caption: Role of HIV-1 protease in the viral life cycle and the mechanism of protease inhibitors.

The use of this compound in high-throughput screening assays allows for the rapid identification of small molecules that can inhibit HIV-1 protease activity. These "hits" can then be further optimized through medicinal chemistry to develop potent and selective drug candidates for the treatment of HIV/AIDS.

Disclaimer: This document is intended for research and informational purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

Continuous monitoring of protease activity using Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2.

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartyl protease essential for the viral life cycle. It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for producing infectious virions[1][2]. This makes the HIV-1 protease a critical target for antiretroviral drug development[3]. A key method for identifying and characterizing protease inhibitors is the continuous monitoring of its enzymatic activity. This application note provides a detailed protocol for a sensitive, continuous assay for HIV-1 protease activity using the fluorogenic substrate, Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2.

Principle of the Assay

This assay utilizes the principle of Fluorescence Resonance Energy Transfer (FRET)[4][5]. The substrate is a synthetic peptide containing two critical modifications: an N-terminal 2-aminobenzoyl (Abz) group, which acts as a fluorophore, and a p-nitro-phenylalanine (p-nitro-Phe) residue, which functions as a fluorescence quencher.

In the intact peptide, the close proximity of the Abz and p-nitro-Phe groups allows the energy from the excited Abz fluorophore to be transferred non-radiatively to the quencher, resulting in minimal fluorescence emission. When HIV-1 protease cleaves the peptide bond between the norleucine (Nle) and p-nitro-Phe residues, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a significant increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis. The activity can be monitored in real-time by measuring the increase in fluorescence at an emission wavelength of approximately 420 nm with an excitation of 340 nm[6][7][8].

Materials and Reagents

-

Fluorogenic Substrate: this compound (MW: 940.06 g/mol )

-

Enzyme: Purified, active HIV-1 Protease

-

Assay Buffer: 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol[6]

-

Inhibitor (Optional Control): A known HIV-1 protease inhibitor (e.g., Amprenavir, Saquinavir)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

-

Equipment:

-

Fluorescence microplate reader with temperature control, capable of excitation at ~340 nm and emission detection at ~420 nm.

-

Black, flat-bottom 96-well microplates (low-binding)

-

Standard laboratory pipettes and consumables

-

Data Summary

Table 1: Substrate Characteristics

| Property | Description |

| Full Name | This compound |

| Molecular Weight | 940.06 g/mol |

| Fluorophore (F) | Abz (2-Aminobenzoyl) |

| Quencher (Q) | p-nitro-Phe (p-nitro-Phenylalanine) |

| Excitation (Ex) | ~340 nm[6] |

| Emission (Em) | ~420 nm[6] |

| Storage | Store powder at -20°C or -80°C, protected from light and moisture. |

Table 2: Representative Kinetic Parameters for HIV-1 Protease

The following kinetic constants were determined for a wild-type HIV-1 protease using the specified substrate and assay conditions. Note that kinetic values are highly dependent on buffer conditions, particularly salt concentration[9].

| Parameter | Value | Assay Conditions | Reference |

| Km | 30 ± 5 µM | 100 mM MES (pH 5.6), 400 mM NaCl, 1 mM EDTA, 5% glycerol, 26°C | [6] |

| kcat | 194 ± 23 s⁻¹ | 100 mM MES (pH 5.6), 400 mM NaCl, 1 mM EDTA, 5% glycerol, 26°C | [6] |

| kcat/Km | 6.47 x 10⁶ M⁻¹s⁻¹ | 100 mM MES (pH 5.6), 400 mM NaCl, 1 mM EDTA, 5% glycerol, 26°C | [6] |

| kcat/Km | 8.6 x 10⁶ M⁻¹s⁻¹ | Standard buffer with 5 mM NaCl and 0.01% Poly A | [9] |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare the assay buffer (100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol). Store at 4°C. Equilibrate to the reaction temperature (e.g., 26°C) before use[6].

-

Substrate Stock Solution: Dissolve the this compound substrate in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C, protected from light.

-

Enzyme Working Solution: Thaw the purified HIV-1 protease on ice. Just before use, dilute the enzyme to the desired concentration in cold assay buffer. The final concentration in the assay typically ranges from 20-70 nM[6]. Keep the enzyme on ice at all times.

-

Substrate Working Solution: Dilute the substrate stock solution in assay buffer to a range of concentrations. For determining Km, a typical final concentration range would be 10-70 µM[6].

Assay Procedure (96-well format)

-

Set up the Microplate:

-

Test Wells: Add assay buffer, enzyme working solution, and DMSO (or inhibitor dissolved in DMSO).

-

Negative Control (No Enzyme): Add assay buffer and DMSO.

-

Blank (No Substrate): Add assay buffer and enzyme working solution.

-

The suggested final volume is 200 µL. For the pre-incubation step, a volume of 110 µL (e.g., 98 µL buffer + 10 µL enzyme + 2 µL DMSO) can be used before adding 90 µL of substrate[6].

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 26°C) for 5 minutes to allow all components to reach thermal equilibrium[6].

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate working solution to all wells except the "No Substrate" blanks. Mix gently by pipetting or orbital shaking.

-

Data Acquisition: Immediately place the microplate into the fluorescence reader pre-set to the reaction temperature. Measure the fluorescence intensity kinetically (e.g., every 30 seconds for 5-10 minutes) using an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm[6].

Data Analysis

-

Background Subtraction: For each time point, subtract the fluorescence reading of the "No Enzyme" control from the corresponding test wells.

-

Calculate Initial Velocity (V₀): Plot the background-subtracted fluorescence intensity (Relative Fluorescence Units, RFU) against time (seconds). Identify the initial linear portion of the curve and determine its slope. This slope (RFU/s) represents the initial reaction velocity (V₀).

-

Determine Kinetic Constants (Km and Vmax):

-

Perform the assay with a fixed enzyme concentration and varying substrate concentrations.

-

Calculate the V₀ for each substrate concentration.

-

Plot V₀ against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Km and Vmax values.

-

The turnover number (kcat) can be calculated using the equation: kcat = Vmax / [E] , where [E] is the total enzyme concentration.

-

References

- 1. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. people.bu.edu [people.bu.edu]

- 5. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]

- 6. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. interchim.fr [interchim.fr]

- 9. Effectors of HIV-1 protease peptidolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Fluorogenic Peptides in Viral Protease Research: A Guide for Researchers

For researchers, scientists, and drug development professionals, fluorogenic peptides have emerged as indispensable tools in the study of viral proteases. These powerful reagents provide a sensitive and continuous method for measuring protease activity, facilitating high-throughput screening of potential inhibitors and detailed kinetic characterization of enzymes critical for viral replication.

Viral proteases are essential enzymes for the life cycle of many viruses, including SARS-CoV-2 and HIV. They are responsible for cleaving large viral polyproteins into functional individual proteins required for viral assembly and maturation.[1][2] This critical role makes them a prime target for the development of antiviral drugs.[1][2] Fluorogenic peptide substrates are designed to mimic the natural cleavage sites of these proteases. Upon cleavage by the viral protease, a fluorescent signal is produced, allowing for real-time monitoring of enzymatic activity.[2][3] This technology has significantly advanced the pace of research and drug discovery in virology.

Principle of Fluorogenic Protease Assays

Fluorogenic protease assays primarily rely on two mechanisms: Förster Resonance Energy Transfer (FRET) and quenching of a single fluorophore.

FRET-Based Assays: In this setup, a peptide substrate is synthesized with a fluorescent donor and a quencher molecule positioned on opposite sides of the protease cleavage site.[3][4] When the peptide is intact, the quencher absorbs the energy emitted by the donor fluorophore, resulting in minimal fluorescence. Upon cleavage of the peptide by the viral protease, the donor and quencher are separated, leading to a significant increase in fluorescence that can be measured over time.[2][3]

Single Fluorophore-Based Assays: These assays utilize a peptide substrate conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), which is quenched by the peptide itself.[5][6] When the protease cleaves the peptide, the fluorophore is released, resulting in a detectable increase in fluorescence.[6]

Visualization of Assay Principles

Below are diagrams illustrating the fundamental principles of fluorogenic peptide-based viral protease assays.

Quantitative Data Summary

The selection of a fluorogenic peptide substrate is critical and depends on the specific viral protease being studied. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are key indicators of a substrate's efficiency.

| Viral Protease | Substrate Sequence | Fluorophore/Quencher | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| SARS-CoV Mpro | Dabcyl-KTSAVLQSGFRKME-Edans | Edans/Dabcyl | 17 | 1.9 | 111,765 | [2] |

| SARS-CoV-2 Mpro | Dabcyl-KTSAVLQSGFRKME-Edans | Edans/Dabcyl | 28 | - | - | [1] |

| SARS-CoV-2 Mpro | VKLQ-AMC | AMC | - | - | - | [5] |

| HIV-1 Protease | DABCYL-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS | EDANS/DABCYL | - | - | - | [3] |

| West Nile Virus NS2B-NS3 Protease | MCA-KKR-DNP | MCA/DNP | 3.35 ± 0.31 | 0.0717 ± 0.0016 | 21,400 ± 2000 | [7] |

| Human Cytomegalovirus (HCMV) Protease | o-aminobenzoyl-Tbg-Tbg-Asn(NMe2)-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO2)Arg-OH | o-aminobenzoyl/Tyr(3-NO2) | - | - | 15,940 | [8] |

Experimental Protocols

General Protocol for a FRET-Based Viral Protease Assay

This protocol provides a general framework for measuring viral protease activity using a FRET-based fluorogenic peptide substrate. Specific parameters should be optimized for each protease-substrate pair.

Materials:

-

Purified viral protease

-

FRET-based fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans for SARS-CoV Mpro)

-

Assay Buffer (e.g., 20 mM Bis-Tris, pH 7.0)[2]

-

DMSO (for dissolving substrate and potential inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve the fluorogenic peptide substrate in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the range of the Km value).

-

Prepare a working solution of the viral protease in assay buffer. The final enzyme concentration should be in the nanomolar range (e.g., 50 nM).[2]

-

-

Set up the Assay:

-

Add 180 µL of the substrate working solution to each well of a 96-well plate.

-

Include control wells:

-

No-enzyme control: Add 20 µL of assay buffer instead of the enzyme solution.

-

No-substrate control: Add 180 µL of assay buffer instead of the substrate solution and 20 µL of the enzyme solution.

-

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiate the Reaction:

-

Add 20 µL of the viral protease working solution to the appropriate wells to initiate the enzymatic reaction. The final volume in each well should be 200 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore/quencher pair (e.g., excitation at 355 nm and emission at 538 nm for Edans/Dabcyl).[2]

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 25°C).[2]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.

-

For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control.

-

General Protocol for a Single Fluorophore-Based Viral Protease Assay

This protocol outlines the general steps for an assay using a substrate like Thr-Ser-Ala-Val-Leu-Gln-AFC for SARS-CoV-2 Mpro.[6]

Materials:

-

Purified viral protease (e.g., SARS-CoV-2 Mpro)

-

Fluorogenic peptide substrate (e.g., Thr-Ser-Ala-Val-Leu-Gln-AFC)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.0)[6]

-

DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Set up the Fluorimeter:

-

Set the fluorescence plate reader to the appropriate excitation (λex) and emission (λem) wavelengths (e.g., λex = 400 nm and λem = 505 nm for AFC).[6]

-

-

Perform the Assay:

-

Read Kinetics:

-

Monitor the increase in fluorescence over a period of 5-60 minutes.[6]

-

-

Data Analysis:

-

Analyze the data as described in the FRET assay protocol to determine enzyme activity and inhibitor efficacy.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for high-throughput screening of viral protease inhibitors using a fluorogenic peptide assay.

Conclusion

Fluorogenic peptide assays represent a cornerstone of modern viral protease research. Their sensitivity, ease of use, and amenability to high-throughput formats have accelerated the discovery and characterization of novel antiviral therapeutics. By understanding the principles behind these assays and following robust experimental protocols, researchers can effectively leverage this technology to combat viral diseases.

References

- 1. peptide.co.jp [peptide.co.jp]

- 2. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]

- 5. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. escholarship.org [escholarship.org]

- 8. Design of fluorogenic peptide substrates for human cytomegalovirus protease based on structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Protease Activity in Cell Lysates Using a FRET Substrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, including cell signaling, apoptosis, and cancer progression.[1] The ability to accurately measure protease activity within complex biological samples like cell lysates is crucial for understanding disease mechanisms and for the development of novel therapeutic inhibitors. This document provides a detailed guide to measuring protease activity in cell lysates using a sensitive and continuous method based on Förster Resonance Energy Transfer (FRET).

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically less than 10 nm).[2][3] In a FRET-based protease assay, a peptide substrate specific to the protease of interest is flanked by a FRET donor and acceptor pair. In the intact state, excitation of the donor fluorophore results in energy transfer to the acceptor, leading to acceptor emission. Upon cleavage of the peptide substrate by the protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence.[4][5] This change in fluorescence can be monitored in real-time to provide a quantitative measure of protease activity.[2][6]

Principle of the FRET-Based Protease Assay

The core of this assay is a specifically designed peptide substrate that contains a cleavage site for the target protease. This peptide is chemically synthesized with a donor fluorophore and an acceptor/quencher molecule attached to its ends.

.dot

Caption: Principle of FRET-based protease activity measurement.

Experimental Workflow

The overall experimental workflow for measuring protease activity in cell lysates using a FRET substrate involves several key stages, from sample preparation to data analysis.

.dot

Caption: Experimental workflow for protease activity assay.

Detailed Experimental Protocols

Protocol 1: Preparation of Cell Lysates

This protocol describes the preparation of cell lysates suitable for protease activity assays. It is crucial to perform all steps on ice to minimize protease degradation.

Materials:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 10% glycerol, 1% Triton X-100, pH 7.4). Note: Protease inhibitors should be omitted from this buffer.

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Grow cells to the desired confluency in culture plates.

-